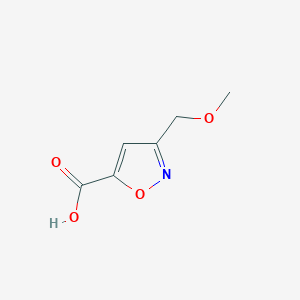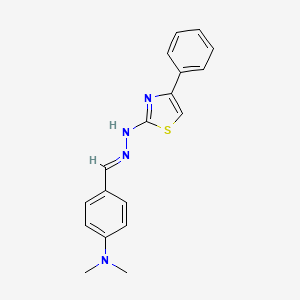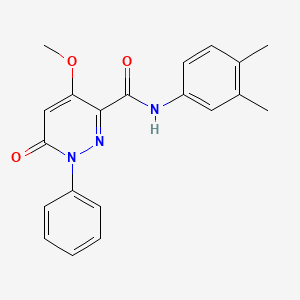![molecular formula C15H25NO6 B2513548 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester CAS No. 439612-05-2](/img/structure/B2513548.png)
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester” is a chemical compound with the formula C14H23NO6 . It is used in research and has a molecular weight of 301.34 .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 2-((tert-butoxycarbonyl)amino)acrylate with 4-DMAP and (Boc)2O in acetonitrile at 0° C . The reaction is stirred for 6 hours, then quenched with water and extracted with DCM . The residue is purified by silica gel column chromatography to give the desired product .Molecular Structure Analysis
The molecular structure of this compound includes a butenoic acid methyl ester backbone with two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atom .Chemical Reactions Analysis
The Boc groups in this compound can be removed under certain conditions. For example, treatment with trifluoroacetic acid in dichloromethane can remove the Boc groups . Other deprotection methods include the use of metal catalysts, acetylchloride in methanol, or HCl in organic solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester”, also known as “methyl (E)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate”, focusing on six unique applications:
Peptide Synthesis
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is widely used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides on a solid support .
Pharmaceutical Development
In pharmaceutical research, this compound is employed in the synthesis of various drug candidates. The Boc group is used to protect functional groups during the multi-step synthesis of complex molecules. This protection is crucial for the selective reactions needed to build pharmacologically active compounds. The compound’s stability and ease of removal make it an ideal choice for drug synthesis .
Bioconjugation
Bioconjugation involves the chemical linking of biomolecules to other molecules, such as drugs, probes, or polymers. 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is used to protect amino groups in biomolecules, facilitating the selective modification of other functional groups. This selective protection is essential for creating bioconjugates with precise and predictable properties .
Chemical Biology
In chemical biology, this compound is used to study protein function and interactions. By protecting amino groups, researchers can introduce specific modifications to proteins without affecting their overall structure. This selective modification allows for the investigation of protein functions, interactions, and the development of protein-based probes and sensors .
Organic Synthesis
In organic synthesis, 2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester is used as a versatile intermediate. The Boc group protects amino groups during complex synthetic routes, allowing for the selective introduction of other functional groups. This versatility makes it a valuable tool in the synthesis of a wide range of organic compounds, including natural products and synthetic analogs.
ChemicalBook Journal of Chemical Sciences MilliporeSigma RSC Publishing : ChemicalBook : Journal of Chemical Sciences
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (E)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9-10(11(17)20-8)16(12(18)21-14(2,3)4)13(19)22-15(5,6)7/h9H,1-8H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBSFZBUXBVQJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC)/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester | |
CAS RN |
439612-05-2 |
Source


|
| Record name | methyl 2-{bis[(tert-butoxy)carbonyl]amino}but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513465.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513468.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2513473.png)
![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)






![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513488.png)